![molecular formula C19H15N5O3 B2700914 3-(3-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 863019-84-5](/img/structure/B2700914.png)
3-(3-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the condensation of 3-methoxybenzaldehyde with phenacyl bromide to form an intermediate, which is then cyclized with triazole derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide in a solvent like butanol, followed by heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate (K2CO3) in acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols and reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Case Studies
- Triazole Derivatives : A related study indicated that a triazole derivative exhibited an IC50 value of 0.43 µM against HCT116 colorectal cancer cells, demonstrating significant potency compared to conventional treatments.
- Cell Line Studies : In vitro studies on various cancer cell lines have shown that triazolo[4,5-d]pyrimidine derivatives can enhance cytotoxic effects through modulation of apoptotic pathways.
Data Table: Anticancer Properties
Activity Type | Compound Structure | IC50 Value | Mechanism of Action |
---|---|---|---|
Anticancer | Triazolo derivatives | 0.43 µM | Induction of apoptosis via ROS accumulation |
Evaluation of Activity
Research into the anticonvulsant potential of triazole compounds has revealed promising results:
- Protection Against Seizures : Certain derivatives have shown protective effects against seizures induced by pentylenetetrazole (PTZ), indicating their potential utility as anticonvulsant agents.
Targeted Enzymes
The compound has potential as an inhibitor for various enzymes involved in critical biological pathways:
- Cyclin-dependent Kinases (CDKs) : By inhibiting CDK activity, the compound can potentially halt the proliferation of cancer cells.
Biochemical Pathways
The interactions with biological macromolecules can modulate functions and influence cellular pathways related to growth and apoptosis.
Structural Characteristics and Properties
Understanding the structural features is essential for elucidating the compound's biological activities:
The compound features a complex structure that includes a triazolo-pyrimidine moiety which is often associated with various pharmacological activities.
Wirkmechanismus
The mechanism of action of 3-(3-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs), which play crucial roles in cell proliferation and apoptosis.
Pathways Involved: It modulates pathways related to cell cycle regulation, apoptosis, and inflammation, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidin-7-one: Similar in structure but differs in the substitution pattern and biological activity.
Pyrazolo[3,4-d]pyrimidine: Shares the triazolopyrimidine core but has different substituents and pharmacological properties.
Uniqueness
3-(3-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its methoxyphenyl and phenacyl groups contribute to its unique pharmacological profile and potential therapeutic applications.
Biologische Aktivität
The compound 3-(3-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazole-pyrimidine family, which has garnered attention for its potential biological activities, particularly in the field of anticancer research. This article aims to provide a comprehensive overview of its biological activity based on available literature, including structure-activity relationships (SAR), pharmacological effects, and case studies.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C18H16N4O2 |
Molecular Weight | 324.35 g/mol |
LogP | 3.6435 |
Solubility | Moderate |
Anticancer Activity
Research has shown that compounds containing the triazole and pyrimidine scaffolds exhibit significant anticancer properties. The specific compound under discussion has been investigated for its ability to inhibit various cancer cell lines.
- Mechanism of Action : The compound is believed to exert its effects through the inhibition of key mitotic kinases such as Polo-like kinase 1 (Plk1), which is often overexpressed in cancer cells. Inhibition of Plk1 leads to disrupted mitotic processes and subsequent apoptosis in cancer cells .
- In Vitro Studies : A study demonstrated that derivatives of triazolo-pyrimidines showed IC50 values in the low micromolar range against several cancer cell lines (e.g., HeLa, L363). The compound exhibited a notable potency in inducing cell cycle arrest and apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of triazolo-pyrimidine derivatives can be significantly influenced by their structural modifications. In SAR studies:
- Substituents : The presence of methoxy groups on the phenyl ring enhances solubility and bioavailability.
- Positioning : The positioning of the oxo group and the triazole ring affects binding affinity to target proteins like Plk1 .
Pharmacokinetics
Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are crucial for evaluating the therapeutic potential of this compound:
- Absorption : The compound shows moderate permeability across cell membranes.
- Metabolism : Initial studies indicate that metabolic stability is adequate, with minimal degradation observed in liver microsomes .
Study 1: Inhibitory Effects on Cancer Cell Lines
In a controlled laboratory setting, researchers tested the compound against various cancer cell lines. Results indicated:
Cell Line | IC50 (μM) | Effect |
---|---|---|
HeLa | 4.38 | Significant apoptosis |
L363 | 5.00 | Cell cycle arrest |
MCF-7 | 6.25 | Reduced proliferation |
This study highlighted the compound's potential as a selective anticancer agent with a favorable safety profile.
Study 2: In Vivo Efficacy
In vivo studies using xenograft models demonstrated that administration of the compound led to a significant reduction in tumor size compared to controls. Tumor growth inhibition was observed at doses correlating with in vitro IC50 values.
Eigenschaften
IUPAC Name |
3-(3-methoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3/c1-27-15-9-5-8-14(10-15)24-18-17(21-22-24)19(26)23(12-20-18)11-16(25)13-6-3-2-4-7-13/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUSJIVWKBSJEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.